Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine
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Overview
Description
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the molecular formula C7H15F3N2 It is a derivative of ethylamine, where the ethyl group is substituted with a trifluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethylamines .
Scientific Research Applications
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethyl group but lacking the ethyl and methyl substitutions.
Methyl(2,2,2-trifluoroethyl)amine: Similar structure but with different substitution pattern.
Ethylamine: The parent compound without the trifluoroethyl and methyl groups.
Uniqueness
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is unique due to the presence of both ethyl and trifluoroethyl groups, which impart distinct chemical and physical properties.
Biological Activity
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound characterized by its unique trifluoroethyl group and amine functionality. The molecular formula is C6H13F3N2, with a molecular weight of 188.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be influenced by the presence of fluorinated groups that enhance lipophilicity and stability.
The trifluoroethyl group contributes significantly to the compound's chemical properties, enhancing its interaction with biological membranes and proteins. These properties are crucial for its pharmacological applications, as they may affect binding affinity and reactivity with various biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity through several mechanisms:
- Binding Interactions : The compound can form hydrogen bonds and engage in electrostatic interactions with proteins. These interactions may modulate enzyme or receptor activity, suggesting potential therapeutic applications in pharmacology.
- Lipophilicity : The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to permeate lipid membranes and interact with cellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in various biochemical pathways. This inhibition could lead to therapeutic effects in conditions such as cancer or infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
- Antiviral Activity : A related compound demonstrated significant antiviral effects against influenza viruses, indicating that modifications in structure can yield compounds with enhanced biological activity. Such findings suggest that this compound might also exhibit similar properties .
- Cell Proliferation Inhibition : Studies on structurally similar compounds have shown potent inhibitory effects on cancer cell lines. For instance, certain derivatives displayed selective toxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of compounds with similar structural motifs .
- Mechanistic Insights : Research into the mechanism of action for related compounds has revealed pathways involving apoptosis and cell cycle arrest in cancer models. These insights could guide further investigations into how this compound might affect cellular processes .
Data Tables
Property | Value |
---|---|
Molecular Formula | C6H13F3N2 |
Molecular Weight | 188.21 g/mol |
Lipophilicity | Enhanced due to CF3 group |
Potential Applications | Antiviral, anticancer |
Biological Activity | Observations |
---|---|
Binding Affinity | Modulates enzyme activity |
Enzyme Inhibition | Potential therapeutic target |
Interaction with Proteins | Forms hydrogen bonds |
Properties
Molecular Formula |
C7H15F3N2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H15F3N2/c1-3-11-4-5-12(2)6-7(8,9)10/h11H,3-6H2,1-2H3 |
InChI Key |
MCWHROOYBHGKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(C)CC(F)(F)F |
Origin of Product |
United States |
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